[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Overview
Description
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone is a complex organic compound characterized by the presence of a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone typically involves multi-step organic reactions. One common route starts with the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline. This intermediate is then reacted with piperazine to form 4-(4-chloro-2-nitrophenyl)piperazine. The final step involves the acylation of this intermediate with 4-ethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields [4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the piperazine ring is particularly interesting for the development of central nervous system (CNS) active drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The nitro and chloro groups may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure due to the presence of chloro and aniline groups.
Steviol glycosides: Though structurally different, they share the characteristic of being complex organic molecules with multiple functional groups.
Uniqueness
What sets [4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both a nitro group and a piperazine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-27-16-6-3-14(4-7-16)19(24)22-11-9-21(10-12-22)17-8-5-15(20)13-18(17)23(25)26/h3-8,13H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMCBKQPXBKQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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